In-Depth Technical Guide to the Physical Properties of 2-Isopropoxy-5-methylaniline
In-Depth Technical Guide to the Physical Properties of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Isopropoxy-5-methylaniline. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values derived from computational models and data from structurally related compounds to offer a thorough profile.
Core Physical and Chemical Properties
2-Isopropoxy-5-methylaniline, with the CAS number 69676-24-0, is an aromatic amine with potential applications in chemical synthesis and pharmaceutical development. Its molecular structure consists of a benzene (B151609) ring substituted with an isopropoxy group, a methyl group, and an amino group.
Quantitative Data Summary
The physical properties of 2-Isopropoxy-5-methylaniline and its hydrochloride salt are summarized in the table below. It is important to note that a significant portion of the data for the free base are predicted values from computational models.
| Property | 2-Isopropoxy-5-methylaniline | 2-Isopropoxy-5-methylaniline HCl | Data Type |
| Molecular Formula | C₁₀H₁₅NO[1][2] | C₁₀H₁₆ClNO[3][4] | - |
| Molecular Weight | 165.23 g/mol [1] | 201.69 g/mol [3][4] | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | 262.7 ± 20.0 °C[1] | Not available | Predicted |
| Density | 0.999 ± 0.06 g/cm³[1] | Not available | Predicted |
| Water Solubility | Not available | Not available | - |
| logP (Octanol-Water Partition Coefficient) | 2.5[2] | 2.78622[4] | Predicted |
| Topological Polar Surface Area (TPSA) | - | 35.25 Ų[4] | Computed |
| Hydrogen Bond Donor Count | - | 1[4] | Computed |
| Hydrogen Bond Acceptor Count | - | 2[4] | Computed |
| Rotatable Bond Count | - | 2[4] | Computed |
Experimental Protocols for Physical Property Determination
While specific experimental data for 2-Isopropoxy-5-methylaniline is scarce, the following are generalized protocols for determining the key physical properties of aromatic amines.
Melting Point Determination
The melting point of a solid aromatic amine can be determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point Determination
For a liquid aromatic amine, the boiling point can be determined using the distillation method or a micro-boiling point method.
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Apparatus Setup: For distillation, the liquid is placed in a distillation flask with a few boiling chips. A condenser and a thermometer are attached.
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Heating: The flask is heated gently.
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Observation: The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
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Pressure Correction: If the atmospheric pressure is not at 760 mmHg, a pressure correction is applied to determine the normal boiling point.
Density Determination
The density of a liquid aromatic amine can be determined using a pycnometer or a digital density meter.
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Pycnometer Calibration: The weight of the clean, dry pycnometer is recorded. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded again.
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Sample Measurement: The pycnometer is emptied, dried, and filled with the sample aromatic amine at the same temperature. The weight is recorded.
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Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.
Solubility Determination
The solubility of an aromatic amine in a specific solvent (e.g., water) can be determined by the shake-flask method.
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Sample Preparation: An excess amount of the aromatic amine is added to a known volume of the solvent in a flask.
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Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The mixture is allowed to stand, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid or liquid.
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Quantification: The concentration of the dissolved aromatic amine in the solvent is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or GC. The solubility is then expressed in units such as g/L or mol/L.
Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of an aromatic amine.
